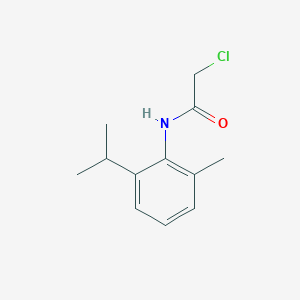

2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide

Description

The exact mass of the compound 2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 622317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(2-methyl-6-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-8(2)10-6-4-5-9(3)12(10)14-11(15)7-13/h4-6,8H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELPBOXLVQNGPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326932 | |

| Record name | 2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20781-87-7 | |

| Record name | 2-Chloro-N-[2-methyl-6-(1-methylethyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20781-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis, Purification, and Characterization of 2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide

An In-depth Technical Guide:

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide, a member of the chloroacetamide chemical class. This document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the core synthetic principles, a detailed experimental protocol, and the necessary analytical techniques for validation. The narrative emphasizes the causality behind procedural choices, addressing reaction kinetics, the role of reagents, and safety considerations to ensure a reproducible and safe laboratory execution. The synthesis proceeds via a nucleophilic acyl substitution, specifically the chloroacetylation of 2-isopropyl-6-methylaniline with chloroacetyl chloride. This guide outlines a robust protocol using a tertiary amine as an acid scavenger, details the aqueous workup and purification by recrystallization, and discusses methods for structural and purity verification.

Foundational Principles: Mechanism and Strategy

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The core transformation involves the formation of an amide bond between the nucleophilic nitrogen of 2-isopropyl-6-methylaniline and the electrophilic carbonyl carbon of chloroacetyl chloride.

1.1 The Reaction Mechanism

The reaction proceeds through a well-established addition-elimination mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-isopropyl-6-methylaniline attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. The electron density shifts to the carbonyl oxygen, forming a tetrahedral intermediate.

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable. It collapses by reforming the carbonyl double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).

-

Deprotonation: The resulting protonated amide is neutralized by a base (acid scavenger), which deprotonates the nitrogen atom to yield the final N-substituted acetamide product and a salt byproduct.

The steric hindrance from the ortho-isopropyl and ortho-methyl groups on the aniline ring can slightly reduce the nucleophilicity of the nitrogen atom. However, the high reactivity of the acyl chloride ensures the reaction proceeds efficiently, especially under controlled conditions.

1.2 The Critical Role of the Acid Scavenger

For every mole of amide formed, one mole of hydrogen chloride (HCl) is generated as a byproduct. In the absence of a base, this HCl will protonate the starting aniline, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the chloroacetyl chloride, effectively halting the reaction. Therefore, the inclusion of an acid scavenger is essential for driving the reaction to completion.[1] Tertiary amines, such as triethylamine (TEA), or non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are ideal as they are non-nucleophilic and effectively neutralize the HCl without competing in the primary reaction.[2][3] An alternative approach involves using a biphasic system with an aqueous base like sodium hydroxide.[4]

Caption: The addition-elimination pathway for amide synthesis.

Hazard Management and Reagent Handling

Scientific integrity demands a commitment to safety. The reagents used in this synthesis possess significant hazards that must be managed through proper engineering controls and personal protective equipment.

-

Chloroacetyl Chloride (CAS: 79-04-9): This is a highly corrosive, toxic, and water-reactive substance.[5][6] It can cause severe burns to the skin and eyes and is harmful if inhaled.[7] It reacts violently with water and moisture to release toxic hydrogen chloride gas.[6] All manipulations must be performed in a certified chemical fume hood. [5][7]

-

2-isopropyl-6-methylaniline (CAS: 21901-29-1): Aromatic amines are generally toxic and should be handled with care to avoid skin contact and inhalation.

-

Solvents (Toluene, Chloroform, etc.): These are volatile organic compounds with associated flammability and toxicity risks. Use in a well-ventilated area is mandatory.

Mandatory Personal Protective Equipment (PPE):

-

Nitrile or neoprene gloves (double-gloving recommended).[6]

-

Chemical splash goggles and a full-face shield when handling chloroacetyl chloride.[5]

-

Flame-resistant lab coat.[7]

-

An emergency eyewash station and safety shower must be immediately accessible.[7]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All glassware should be oven-dried before use to eliminate moisture, which would otherwise decompose the chloroacetyl chloride.

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Typical Amount (10 mmol scale) | Molar Eq. | Notes |

| 2-isopropyl-6-methylaniline | 21901-29-1 | 149.23 | 1.49 g | 1.0 | Starting Nucleophile |

| Chloroacetyl Chloride | 79-04-9 | 112.94 | 1.24 g (0.87 mL) | 1.1 | Acylating Agent (Slight Excess) |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.21 g (1.67 mL) | 1.2 | Acid Scavenger (Slight Excess) |

| Toluene | 108-88-3 | 92.14 | 50 mL | - | Anhydrous Solvent |

| Hydrochloric Acid (1M) | 7647-01-0 | - | ~20 mL | - | For washing |

| Saturated NaHCO₃ (aq) | 144-55-8 | - | ~20 mL | - | For washing |

| Saturated NaCl (Brine) | 7647-14-5 | - | ~20 mL | - | For washing |

| Anhydrous MgSO₄ | 7487-88-9 | - | ~5 g | - | Drying Agent |

| Ethanol (95%) | 64-17-5 | - | As needed | - | Recrystallization Solvent |

-

Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel sealed with a septum. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.

-

Reagent Charging: Under a positive pressure of nitrogen, charge the flask with 2-isopropyl-6-methylaniline (1.49 g, 10.0 mmol) and anhydrous toluene (50 mL). Begin stirring to dissolve the aniline. Add triethylamine (1.67 mL, 12.0 mmol).

-

Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath. Maintaining a low temperature is crucial to control the initial exothermic reaction upon adding the acyl chloride.[2][3]

-

Controlled Addition: Dilute the chloroacetyl chloride (0.87 mL, 11.0 mmol) with 10 mL of anhydrous toluene in the dropping funnel. Add this solution dropwise to the cooled aniline mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of triethylamine hydrochloride will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 7:3 Hexane:Ethyl Acetate, visualizing with a UV lamp. The disappearance of the starting aniline spot indicates completion.[2]

-

Quenching & Washing: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water.

-

Wash the organic layer sequentially with:

-

20 mL of 1M HCl (to remove excess triethylamine).

-

20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

-

20 mL of saturated brine (to reduce the solubility of organic material in the aqueous layer).

-

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate.[3] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as an off-white or light tan solid.

-

Recrystallization: Purify the crude solid by recrystallization from 95% ethanol.[3][8] Dissolve the solid in a minimum amount of hot ethanol, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Caption: Step-by-step workflow for synthesis and purification.

Product Characterization and Validation

Validation of the final product's identity and purity is paramount. A combination of spectroscopic and physical methods should be employed.

| Technique | Purpose | Expected Observations |

| Melting Point | Assess purity and provide initial identification. | A sharp, defined melting range close to the literature value. |

| ¹H NMR | Confirm molecular structure and check for impurities. | Signals corresponding to the isopropyl, methyl, aromatic, and methylene protons with correct integration and splitting patterns. |

| ¹³C NMR | Confirm carbon skeleton. | Signals for all unique carbon atoms in the molecule. |

| FT-IR | Identify key functional groups. | Characteristic absorptions for N-H stretching (~3250 cm⁻¹), amide C=O stretching (~1670 cm⁻¹), and C-Cl stretching (~750 cm⁻¹).[8] |

| LC-MS | Confirm molecular weight and assess purity. | A major peak in the chromatogram corresponding to the product's mass-to-charge ratio [M+H]⁺.[9] |

An acceptable purity for research purposes is typically ≥95%, as determined by HPLC or qNMR.[9]

Conclusion

The synthesis of this compound via chloroacetylation of the corresponding aniline is a robust and reliable procedure. Success hinges on three core pillars: adherence to anhydrous conditions to protect the highly reactive acyl chloride, meticulous temperature control during the addition phase to manage exothermicity, and the use of an appropriate acid scavenger to drive the reaction to completion. The purification via sequential washing and recrystallization is effective for removing byproducts and unreacted starting materials. By following the detailed protocols and safety directives outlined in this guide, researchers can confidently and safely produce high-purity material for further study and application.

References

- 1. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. ICSC 0845 - CHLOROACETYL CHLORIDE [inchem.org]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. nj.gov [nj.gov]

- 8. ijpsr.info [ijpsr.info]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Mechanism of Action of Propisochlor in Weed Control

Abstract

Propisochlor, a member of the chloroacetamide herbicide family, is a cornerstone of pre-emergence weed management in major crops like corn, soybeans, and rice.[1][2] Its efficacy stems from a highly specific mechanism of action: the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[1] This guide provides a comprehensive technical overview of the molecular and physiological processes that underpin propisochlor's herbicidal activity. We will delve into its primary molecular target, the downstream consequences for susceptible weeds, the biochemical basis for crop selectivity, and the experimental methodologies used to elucidate these complex interactions. This document is intended for researchers, scientists, and professionals in drug and herbicide development seeking a detailed understanding of this important class of herbicides.

Introduction: The Role of Propisochlor in Modern Agriculture

Chloroacetamide herbicides are a critical tool for controlling annual grasses and some broadleaf weeds, applied primarily before weed emergence to prevent crop competition from the earliest stages of growth.[1][3][4] Propisochlor stands out for its effectiveness against problematic weeds such as Digitaria sanguinalis (large crabgrass), Echinochloa crus-galli (barnyardgrass), and Setaria faberi (giant foxtail).[1] Understanding its precise mechanism of action is paramount for optimizing its use, managing the evolution of weed resistance, and guiding the development of next-generation herbicides.

The Core Mechanism: Inhibition of Very-Long-Chain Fatty Acid Elongases (VLCFAEs)

The primary mode of action of propisochlor and other chloroacetamide herbicides is the disruption of VLCFA synthesis.[1][5] VLCFAs, defined as fatty acids with chain lengths of 20 carbons or more, are indispensable for several vital plant functions.[6] They are foundational components of:

-

Cuticular Waxes: These form a protective layer on the plant surface, preventing water loss and protecting against environmental stressors.[6]

-

Suberin: A key component of the cell walls in root tissues, suberin is crucial for controlling water and nutrient uptake and protecting against pathogens.[6]

-

Sphingolipids and Phospholipids: These are essential for the structure and function of cellular membranes, including the plasma membrane and vacuolar membrane.[6]

The Molecular Target: The VLCFAE Enzyme Complex

VLCFA synthesis occurs in the endoplasmic reticulum and is catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE) or VLCFA elongase (VLCFAE) complex.[6][7][8] This complex extends C16 and C18 fatty acids through a four-step cycle, adding two carbons per cycle.[6][9] The four key enzymatic reactions are:

-

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this is the rate-limiting step and the primary target of propisochlor.[6][7][9]

-

Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase (KCR).[9]

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.[9]

-

Second Reduction: An enoyl-CoA reductase (ECR) completes the cycle, producing an acyl-CoA chain that is two carbons longer.[9]

Propisochlor and other chloroacetamides act as potent inhibitors of the KCS enzyme.[5][10][11] It is hypothesized that these herbicides, being electrophilic, covalently bind to a critical sulfhydryl (-SH) group in the active site of the KCS enzyme, thereby inactivating it.[3][12] This blockage of the first and committed step of VLCFA elongation leads to a cascade of downstream effects.

Diagram 1: VLCFA Biosynthesis Pathway and Site of Propisochlor Inhibition

Caption: Propisochlor inhibits the KCS enzyme, the first step in VLCFA elongation.

Downstream Physiological and Phenotypic Consequences

The inhibition of VLCFA synthesis triggers a series of events that culminate in the death of susceptible weed seedlings.

Disruption of Cell Division and Growth

A primary consequence of VLCFA depletion is the cessation of cell division, particularly in the meristematic regions of the shoot and root.[5][13][14] While the exact link is still under investigation, VLCFAs are critical for the formation and stability of cell membranes, which are essential for cell plate formation during cytokinesis. The disruption of this process leads to stunted growth, a hallmark symptom of chloroacetamide injury.[5]

Visible Injury Symptoms

Susceptible weeds treated with propisochlor exhibit characteristic symptoms. These herbicides are absorbed by both the emerging shoot and the root, with grass shoots being particularly vulnerable.[3] Injury symptoms include:

-

Stunted growth of both roots and shoots.[3]

-

Leaf malformation , such as crinkling or cupping in broadleaf weeds.[3]

-

Failure of seedlings to emerge from the soil, as shoot development is severely inhibited.[5][10]

These symptoms are a direct result of the plant's inability to produce the necessary building blocks for cell expansion and tissue development.

Experimental Protocols for Elucidating the Mechanism of Action

The characterization of propisochlor's mechanism of action relies on a suite of biochemical and physiological assays.

In Vitro VLCFAE Inhibition Assay

This assay directly measures the inhibitory effect of propisochlor on the VLCFAE enzyme complex.

Objective: To determine the concentration of propisochlor required to inhibit 50% of VLCFAE activity (IC50).

Methodology:

-

Microsome Isolation:

-

Germinate and grow susceptible weed seedlings (e.g., Echinochloa crus-galli) in the dark to obtain etiolated tissue rich in VLCFAE activity.

-

Homogenize the tissue in a chilled extraction buffer containing protease inhibitors.

-

Perform differential centrifugation to pellet and isolate the microsomal fraction, which contains the endoplasmic reticulum and the VLCFAE complex.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, a radiolabeled substrate such as [1-14C]malonyl-CoA, and the acyl-CoA starter substrate (e.g., C18:0-CoA).

-

Add varying concentrations of propisochlor (dissolved in a suitable solvent like DMSO) to the reaction tubes.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction by saponification (e.g., with KOH).

-

Acidify the mixture and extract the fatty acids into an organic solvent (e.g., hexane).

-

-

Data Analysis:

-

Quantify the amount of radiolabel incorporated into the VLCFA fraction using liquid scintillation counting or by separating the fatty acid methyl esters via gas chromatography with a radioactivity detector.

-

Plot the percentage of inhibition against the logarithm of the propisochlor concentration to determine the IC50 value.

-

Diagram 2: Workflow for In Vitro VLCFAE Inhibition Assay

Caption: A streamlined workflow for assessing VLCFAE inhibition by propisochlor.

Greenhouse Bioassays for Herbicidal Efficacy

These experiments quantify the whole-plant response to propisochlor application.

Objective: To evaluate the dose-dependent effect of propisochlor on weed emergence and growth.

Methodology:

-

Potting and Seeding: Fill pots with a standardized soil mix and sow a known number of weed seeds at a uniform depth.

-

Herbicide Application: Apply propisochlor at a range of concentrations to the soil surface using a calibrated sprayer to simulate a pre-emergence application. Include an untreated control.

-

Growth Conditions: Place the pots in a greenhouse with controlled temperature, light, and humidity.

-

Data Collection: At regular intervals (e.g., 7, 14, and 21 days after treatment), record the following:

-

Seedling emergence counts.

-

Visual injury ratings (on a scale of 0-100%).

-

Shoot and root length measurements.

-

Shoot fresh and dry biomass.

-

-

Data Analysis: Analyze the data to determine the effective dose required to cause 50% or 90% growth reduction (GR50 or GR90).

The Basis of Selectivity: Why Crops Tolerate Propisochlor

The selective nature of propisochlor, which allows it to control weeds in crops like corn and soybeans, is primarily due to differential metabolism.[15][16] Tolerant crop plants can rapidly detoxify the herbicide before it reaches its target site in sufficient concentrations to cause harm.[3][12]

The Role of Glutathione S-Transferases (GSTs)

The key enzymes responsible for propisochlor detoxification are Glutathione S-Transferases (GSTs).[17][18] These enzymes catalyze the conjugation of glutathione (GSH), a cellular antioxidant, to the electrophilic propisochlor molecule.[3][12][17] This conjugation reaction effectively neutralizes the herbicide's reactivity and renders it non-toxic.[17] The resulting conjugate is then further metabolized and sequestered into the plant's vacuole, effectively removing it from the cytoplasm.[19]

Tolerant crops like corn possess high levels of specific GSTs that are highly efficient at metabolizing chloroacetamide herbicides.[17] Susceptible weeds, in contrast, either have lower levels of these enzymes or possess GST isoforms that are less effective at detoxifying propisochlor.

Diagram 3: Detoxification Pathway of Propisochlor in Tolerant Plants

Caption: Tolerant plants use GSTs to conjugate and detoxify propisochlor.

Weed Resistance to Propisochlor

The evolution of herbicide resistance is a significant challenge in agriculture. For VLCFA-inhibiting herbicides like propisochlor, the primary mechanism of resistance observed in weed populations is enhanced metabolism.[20][21] This is often due to increased activity of detoxifying enzymes, such as cytochrome P450 monooxygenases and GSTs, which mirrors the tolerance mechanism found in crops.[20][22]

-

Metabolic Resistance: Resistant weed biotypes can metabolize the herbicide more rapidly than susceptible biotypes, preventing a lethal dose from reaching the VLCFAE target site.[21] The use of P450 inhibitors like malathion in experimental settings can help confirm this mechanism.[23][24]

So far, target-site resistance, where a mutation in the VLCFAE enzyme prevents the herbicide from binding, is less common for this class of herbicides compared to others.[21][25]

Conclusion and Future Directions

Propisochlor's mechanism of action is a well-defined process centered on the inhibition of VLCFA elongases. This targeted disruption of a vital biosynthetic pathway leads to the effective control of many problematic weeds. The basis for its selectivity in major crops is primarily due to rapid metabolic detoxification via GSTs.

Future research should continue to focus on:

-

Understanding the complex regulation of the VLCFAE gene family and its various isoforms.[26][27]

-

Investigating the specific GST and cytochrome P450 enzymes involved in weed resistance to better develop resistance management strategies.

-

Exploring the potential for developing novel herbicides that target different steps in the VLCFA synthesis pathway or can overcome existing resistance mechanisms.

By continuing to build on our fundamental understanding of how herbicides like propisochlor work, the scientific community can develop more sustainable and effective weed management solutions for global agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 4. Effect ofpropisochlor with and without other herbicides in pre and post-emergence in corn - Weed Control Journal [weedcontroljournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation | PLOS Biology [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. my.ucanr.edu [my.ucanr.edu]

- 15. Selective and Non-Selective Herbicides | Custom Weed Control [wekillweeds.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Glutathione S-Transferases: Role in Combating Abiotic Stresses Including Arsenic Detoxification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 20. uppersouthplatte.org [uppersouthplatte.org]

- 21. Mechanisms of Herbicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 22. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]

- 23. Quantifying resistance to very-long-chain fatty acid-inhibiting herbicides in Amaranthus tuberculatus using a soilless assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Quantifying resistance to very-long-chain fatty acid-inhibiting herbicides in Amaranthus tuberculatus using a soilless assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pnas.org [pnas.org]

- 26. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Propisochlor

Introduction

Propisochlor (CAS No. 86763-47-5) is a selective, pre-emergence chloroacetamide herbicide used for the control of annual grasses and certain broadleaf weeds.[1] It finds extensive application in the cultivation of crops such as corn, soybeans, peanuts, and cotton.[1][2] As a member of the chloroacetamide family, which also includes herbicides like acetochlor and metolachlor, its efficacy is rooted in its ability to inhibit critical early-stage growth processes in susceptible plants.[3] This guide provides a comprehensive overview of the fundamental chemical and physical properties of Propisochlor, its mechanism of action, analytical determination methodologies, and environmental fate, tailored for researchers and professionals in the fields of agricultural science, environmental chemistry, and toxicology.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all further scientific investigation. Propisochlor is a chiral molecule, with the technical-grade material typically being a racemic mixture of its S- and R-enantiomers.[3] The R-isomer has been identified as exhibiting the strongest herbicidal activity.[3]

Nomenclature and Identifiers:

-

IUPAC Name: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]acetamide[3][4]

-

CAS Name: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-((1-methylethoxy)methyl)acetamide[5][6]

The molecular structure of Propisochlor features a substituted phenyl ring, a chloroacetamide group, and an isopropoxymethyl moiety, an arrangement crucial for its selective herbicidal action.[3]

Caption: Chemical structure of Propisochlor.

Physicochemical Properties

The physical and chemical properties of Propisochlor dictate its behavior in formulations, its interaction with biological systems, and its fate in the environment. These key parameters are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 283.79 g/mol | [2][3][4] |

| Physical State | Pure: Colorless liquid; Technical: Amber/Brown viscous liquid | [2][5][6] |

| Melting Point | 21.6 °C | [2][8] |

| Boiling Point | 399.34 °C (estimated) | [8] |

| Density | 1.097 g/cm³ | [2] |

| Vapor Pressure | 1.1 x 10⁻³ Pa (at 20°C) | [5] |

| Water Solubility | 184 mg/L (at 20-25°C) | [2][5] |

| Solubility in Organic Solvents | Highly soluble in most organic solvents (e.g., Acetone: 483,000 mg/L) | [2][6] |

| Octanol-Water Partition Coefficient (log P) | 3.50 | [8] |

| Henry's Law Constant | 9.67 x 10⁻³ Pa m³ mol⁻¹ (at 25°C) | [6] |

Note: Discrepancies in reported physical properties such as melting and boiling points may arise from differences in the purity of the analyzed substance (technical grade vs. pure compound) and the experimental methods employed.

Mechanism of Herbicidal Action

Propisochlor's mode of action is the inhibition of cell division in target weeds.[5] It is classified under HRAC Group K3 and WSSA Group 15 .[1][6] The herbicide is primarily absorbed by the emerging shoots and secondarily by the roots of germinating plants.[5][7][9]

At the molecular level, Propisochlor interferes with the synthesis of very-long-chain fatty acids (VLCFAs).[1][5] This disruption prevents the proper formation of cell membranes, which is essential for cell integrity, division, and overall growth, ultimately leading to the death of the susceptible weed seedling before or shortly after emergence.[5]

Caption: Simplified mechanism of action pathway for Propisochlor.

Stability and Environmental Fate

The persistence and degradation of a herbicide are critical factors for its efficacy and environmental impact. The environmental fate of a pesticide is influenced by processes like photolysis (breakdown by sunlight), hydrolysis (breakdown by water), and microbial degradation.[10]

-

Stability: Propisochlor is stable under neutral, slightly acidic, or slightly basic conditions at normal temperatures.[2] Thermal degradation is not significant up to its boiling point.[11]

-

Photodegradation: While the compound does not readily degrade under near UV or visible light, photodecomposition can occur in the presence of a sensitizer (like TiO₂) or with light at wavelengths below 280 nm.[11][12] The presence of dissolved oxygen can promote photolysis.[12]

-

Hydrolytic Stability: It is susceptible to hydrolysis, with the rate following first-order kinetics and being dependent on pH and temperature.[11]

-

Environmental Persistence: The half-life of a pesticide is the time it takes for half of the applied amount to break down.[10] Propisochlor exhibits moderate to low persistence in the environment.

-

Soil Mobility: With a soil organic carbon-water partitioning coefficient (Koc) of 400-600 mL/g, Propisochlor has moderate adsorption to soil particles.[5] As a non-ionic herbicide, it is more readily retained in the organic fractions of soil, which limits its leaching potential.[1][5]

Analytical Methodologies

Accurate quantification of Propisochlor in various matrices is essential for residue analysis, environmental monitoring, and toxicological studies. Various chromatographic methods have been developed for its determination.[13] A widely adopted, efficient, and effective protocol is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Experimental Protocol: QuEChERS Extraction and UPLC-MS/MS Analysis

This protocol provides a representative workflow for determining Propisochlor residues in a soil matrix.

1. Sample Preparation and Extraction: i. Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. ii. Add 10 mL of deionized water to the tube to moisten the sample. iii. Add 10 mL of acetonitrile as the extraction solvent. iv. Securely cap and vortex the tube vigorously for 1 minute to ensure thorough mixing.

2. Salting-Out Liquid-Liquid Partitioning: i. Add a QuEChERS salt packet containing anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl). ii. Immediately shake vigorously for 1 minute to prevent the agglomeration of salts and induce phase separation. iii. Centrifuge the tube at ≥4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: i. Transfer a 1 mL aliquot of the upper acetonitrile layer (supernatant) to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. PSA removes organic acids and other interferences, while MgSO₄ removes residual water. ii. Vortex the d-SPE tube for 30 seconds. iii. Centrifuge at ≥10,000 rpm for 2 minutes to pellet the sorbent.

4. Final Preparation and Analysis: i. Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial. ii. Analyze the extract using a UPLC-MS/MS system, typically operating in positive electrospray ionization (ESI+) mode and monitoring for specific parent-daughter ion transitions for confirmation and quantification.

Caption: Workflow for QuEChERS extraction and analysis of Propisochlor.

Toxicology and Safety

Understanding the toxicological profile of Propisochlor is paramount for ensuring safe handling and establishing regulatory limits.

-

Acute Toxicity: The acute oral LD₅₀ for rats is reported to be in the range of 3430-3745 mg/kg, indicating moderate to low acute toxicity.[2][14] The acute dermal LD₅₀ in rats is >2000 mg/kg.[2]

-

GHS Hazard Classification: According to the Globally Harmonized System (GHS), Propisochlor is classified with the following primary hazards:

-

Handling Precautions: Standard personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling Propisochlor.[15] It should be stored in a cool, dry, well-ventilated area away from incompatible materials.

References

- 1. Propisochlor Herbicide [benchchem.com]

- 2. Propisochlor [jschanglong.com]

- 3. Propisochlor (86763-47-5) for sale [vulcanchem.com]

- 4. Propisochlor | C15H22ClNO2 | CID 167454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. agrochemx.com [agrochemx.com]

- 6. Propisochlor [sitem.herts.ac.uk]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. propisochlor, 86763-47-5 [thegoodscentscompany.com]

- 9. scbt.com [scbt.com]

- 10. What happens to pesticides released in the environment? [npic.orst.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Characterization of propisochlor in an acute oral toxicology study in rats [zdrav.kg]

- 15. echemi.com [echemi.com]

A Comprehensive Toxicological Profile of Propisochlor (CAS 86763-47-5)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propisochlor (CAS No. 86763-47-5) is a selective, pre-emergence aniline herbicide used to control annual grasses and some broad-leaved weeds in various crops, including maize, soybeans, and sunflowers.[1] Its mode of action involves the inhibition of protein synthesis in germinating plants.[1] This guide provides a comprehensive overview of the toxicological data for Propisochlor, compiled and synthesized from authoritative sources to support risk assessment and safety evaluations in research and development settings.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(isopropoxymethyl)acetamide | [1][2] |

| Molecular Formula | C15H22ClNO2 | [2][3] |

| Molecular Weight | 283.79 g/mol | [2][3] |

| Appearance | Pure: Colorless liquid; Technical: Brown or amber-colored viscous liquid | [4][5] |

| Water Solubility | 184 mg/L at 20-25°C | [4][5] |

| Melting Point | 21.6 °C | [5] |

Toxicological Profile

Acute Toxicity

Propisochlor is classified as harmful if swallowed and harmful in contact with skin.[6][7][8] The available data on acute toxicity are summarized below.

| Route | Species | Value | Classification | Source |

| Oral | Rat | LD50: 2290 - 3433 mg/kg | Harmful if swallowed | [1][5][6] |

| Dermal | Rat/Rabbit | LD50: >2000 mg/kg | Harmful in contact with skin | [1][5][6][9] |

| Inhalation | Rat | LC50 (4h): >5.0 mg/L | Not classified as acutely toxic by inhalation | [1][6] |

-

Expert Insight: The LD50 values indicate moderate acute toxicity via the oral route and low toxicity via the dermal route. The high LC50 value suggests that acute toxicity from inhalation is unlikely under normal conditions of use.

Skin and Eye Irritation

There are some conflicting reports regarding the irritation potential of Propisochlor.

-

Skin Irritation: Most sources indicate that Propisochlor is non-irritating or causes temporary/mild irritation to the skin.[1][4][5] However, prolonged contact may still cause irritation.[6]

-

Eye Irritation: The data on eye irritation is more varied. Some studies in rabbits report it as non-irritating, while others classify it as a moderate or serious eye irritant, causing symptoms like stinging, tearing, redness, and swelling.[1][4][6][10] Given the potential for serious eye irritation, appropriate eye protection is crucial when handling this substance.[6][7]

Sensitization

Propisochlor is considered a skin sensitizer.[1][11] The Buehler test on guinea pigs indicated its potential to cause an allergic skin reaction.[1] Therefore, individuals with known sensitivities should avoid direct contact.

Genotoxicity and Carcinogenicity

-

Genotoxicity: The available data suggests that Propisochlor is not genotoxic.[1] No evidence of mutagenicity was found in the Ames test.[12]

-

Carcinogenicity: Propisochlor is not considered to be a carcinogen by major regulatory bodies such as IARC, ACGIH, NTP, or OSHA.[6]

Reproductive and Developmental Toxicity

Existing data indicates that Propisochlor is not expected to cause reproductive or developmental effects.[6] Animal testing did not show any effects on fertility.[13] One computational analysis using a QSAR model for developmental toxicity also classified it as a non-developmental toxicant.[14]

Specific Target Organ Toxicity (STOT)

Propisochlor is not classified for specific target organ toxicity following single or repeated exposure.[6]

Experimental Protocols: A Conceptual Workflow

The following diagram illustrates a generalized workflow for an acute oral toxicity study, a fundamental test in toxicological assessment, based on OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

References

- 1. rayfull.com [rayfull.com]

- 2. Propisochlor | C15H22ClNO2 | CID 167454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propisochlor | CAS 86763-47-5 | LGC Standards [lgcstandards.com]

- 4. agrochemx.com [agrochemx.com]

- 5. jiangsu huaian automation instrument co., LTD., [jschanglong.com]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. echemi.com [echemi.com]

- 8. hpc-standards.com [hpc-standards.com]

- 9. lgcstandards.com [lgcstandards.com]

- 10. Propisochlor Herbicide [benchchem.com]

- 11. Substance Information - ECHA [echa.europa.eu]

- 12. hpc-standards.com [hpc-standards.com]

- 13. hpc-standards.com [hpc-standards.com]

- 14. clowder.edap-cluster.com [clowder.edap-cluster.com]

Propisochlor Solubility in Organic Solvents: A Technical Guide for Researchers

Introduction: Understanding the Significance of Propisochlor Solubility

Propisochlor, a selective chloroacetamide herbicide, is a vital tool in modern agriculture for the pre-emergence control of annual grasses and broadleaf weeds in various crops.[1] Its efficacy is intrinsically linked to its formulation and behavior in the environment, both of which are governed by its physicochemical properties, most notably its solubility. For researchers, scientists, and professionals in drug and herbicide development, a comprehensive understanding of propisochlor's solubility in a range of organic solvents is paramount. This technical guide provides an in-depth exploration of this critical parameter, offering both established data and the methodologies to expand upon it.

The solubility of propisochlor dictates its miscibility in formulation solvents, its interaction with soil organic matter, and its potential for movement and persistence in the environment. A solvent's ability to dissolve propisochlor is a key factor in developing stable and effective emulsifiable concentrates (EC) or other liquid formulations. Furthermore, understanding its solubility profile across solvents of varying polarities provides insights into its partitioning behavior, which is crucial for predicting its environmental fate and designing targeted delivery systems.

This guide is structured to provide a multifaceted view of propisochlor solubility. It begins with a compilation of currently available quantitative data, followed by a detailed, field-proven experimental protocol for determining solubility. The underlying chemical principles governing these solubility characteristics are then explored, and finally, a comprehensive list of references is provided for further investigation.

Quantitative Solubility Data for Propisochlor

Propisochlor is generally characterized as being readily soluble in most organic solvents.[1] However, precise quantitative data across a wide spectrum of solvents is not extensively documented in publicly available literature. The following table summarizes the available data, providing a foundation for understanding its solubility profile. All data is presented at 20°C unless otherwise specified.

| Organic Solvent | Chemical Class | Solubility (mg/L) | Temperature (°C) | Source |

| Acetone | Polar Aprotic | 538,000 | 20 | [2] |

| Dichloromethane | Halogenated | Data not available | - | [2] |

| Chloroform | Halogenated | Slightly soluble | - | [3] |

| Ethyl Acetate | Ester | Slightly soluble | - | [3] |

| Acetonitrile | Polar Aprotic | Soluble* | - | [4] |

| Reference: | ||||

| Water | Polar Protic | 184 | 20-25 | [1][5] |

*Propisochlor is available as a commercial solution in acetonitrile, indicating solubility; however, the precise limit of solubility is not specified.[4]

The significant disparity between its high solubility in a polar aprotic solvent like acetone and its low solubility in water highlights the importance of solvent selection in formulation and extraction processes.

Experimental Determination of Propisochlor Solubility: A Validated Protocol

The absence of comprehensive public data necessitates a reliable method for in-house determination of propisochlor solubility. The following protocol is based on the widely accepted OECD Guideline 105 (Shake-Flask Method), a robust and self-validating system for generating accurate solubility data.

Principle of the Shake-Flask Method

This method determines the saturation mass concentration of a substance in a solvent by establishing equilibrium between the dissolved and undissolved solute at a constant temperature. The concentration of the dissolved substance in the saturated solution is then quantified using a suitable analytical technique.

Experimental Workflow Diagram

Caption: Workflow for determining propisochlor solubility via the shake-flask method.

Step-by-Step Methodology

-

Materials and Reagents:

-

Propisochlor (analytical standard, >98% purity)

-

Organic solvents (HPLC grade)

-

Volumetric flasks and pipettes (Class A)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

-

Preparation of Analytical Standards:

-

Accurately weigh a known amount of propisochlor and dissolve it in the solvent of interest to prepare a primary stock solution (e.g., 1000 mg/L).

-

Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 mg/L). This range should be adjusted based on the expected solubility.

-

-

Experimental Procedure:

-

Equilibrate the chosen organic solvent to the desired temperature (e.g., 20°C ± 0.5°C) in the temperature-controlled shaker.

-

Add a sufficient amount of the solvent (e.g., 10 mL) to several vials.

-

Add an excess of propisochlor to each vial. The presence of undissolved solid after the equilibration period is crucial for ensuring saturation.

-

Securely cap the vials and place them in the orbital shaker.

-

Agitate the samples at a constant speed and temperature for a preliminary period of 24 hours. It is advisable to take measurements at 24 and 48 hours to ensure that equilibrium has been reached (i.e., the measured solubility does not significantly change between the two time points).

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the solid material to settle.

-

To separate the undissolved solid from the saturated solution, either centrifuge the samples at a high speed or filter an aliquot of the supernatant through a 0.22 µm syringe filter. This step must be performed at the experimental temperature to prevent precipitation or further dissolution.

-

-

Analysis:

-

Carefully take a known volume of the clear supernatant and dilute it with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC-UV. The wavelength for detection should be set at the absorbance maximum for propisochlor.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of propisochlor in the diluted samples from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Theoretical Framework: The Chemistry of Propisochlor Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The chemical structure of propisochlor provides key insights into its solubility behavior.

Molecular Structure and Polarity of Propisochlor

Propisochlor (IUPAC name: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]acetamide) possesses both nonpolar and polar characteristics:

-

Nonpolar moieties: The substituted phenyl ring and the ethyl and methyl groups are nonpolar and will readily interact with nonpolar solvents through van der Waals forces.

-

Polar moieties: The chloroacetamide group contains electronegative oxygen, nitrogen, and chlorine atoms, creating polar bonds and giving this part of the molecule a dipole moment. The ether linkage in the isopropoxymethyl group also contributes to its polarity.

This amphiphilic nature explains its broad solubility in many organic solvents.

Solvent-Solute Interactions

The type and strength of intermolecular forces between propisochlor and the solvent molecules determine the extent of its solubility.

Caption: Intermolecular interactions governing propisochlor solubility in different solvent classes.

-

In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents have significant dipole moments but lack acidic protons for hydrogen bonding. The strong dipole-dipole interactions between the polar functional groups of propisochlor and the solvent molecules lead to high solubility. This is consistent with the very high measured solubility in acetone.

-

In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding in addition to dipole-dipole interactions. While the amide group of propisochlor can act as a hydrogen bond acceptor, its overall structure limits extensive hydrogen bonding. Therefore, solubility is expected to be good but may be less than in polar aprotic solvents where steric hindrance is less of a factor.

-

In Nonpolar Solvents (e.g., Toluene, Hexane): The large nonpolar phenyl ring and alkyl groups of propisochlor facilitate its interaction with nonpolar solvents through London dispersion forces. This results in moderate to good solubility, particularly in aromatic solvents like toluene which can also interact with the phenyl ring of propisochlor via pi-stacking.

-

In Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can effectively solvate both the polar and nonpolar regions of the propisochlor molecule, leading to good solubility.

Conclusion: A Practical Framework for Propisochlor Solubility

This guide has provided a comprehensive overview of the solubility of propisochlor in organic solvents, addressing the needs of researchers and formulation scientists. While a complete public dataset of solubility values remains elusive, this document equips the scientific community with the necessary tools for both understanding and determining this crucial parameter. The high solubility in polar aprotic solvents like acetone is well-established, and the provided experimental protocol offers a robust pathway to generating further data for a wider range of solvents. A thorough grasp of the interplay between propisochlor's molecular structure and solvent properties is essential for innovation in herbicide formulation and for accurately modeling its environmental behavior.

References

The Environmental Odyssey of Propisochlor: A Technical Guide to its Fate and Degradation in Soil

Foreword: Understanding the Journey of a Herbicide

Propisochlor, a chloroacetanilide herbicide, is a vital tool in modern agriculture for the pre-emergence control of annual grasses and broadleaf weeds in various crops.[1] However, its application necessitates a profound understanding of its environmental behavior to ensure its efficacy is balanced with ecological safety. This technical guide provides an in-depth exploration of the environmental fate and degradation of propisochlor in the soil matrix. Designed for researchers, environmental scientists, and professionals in the agrochemical industry, this document synthesizes current knowledge, explains the causality behind experimental methodologies, and provides actionable protocols for studying this widely used herbicide.

Physicochemical Characteristics: The Intrinsic Properties Governing Fate

The environmental journey of any chemical begins with its inherent physical and chemical properties. These characteristics dictate its partitioning between soil, water, and air, and its susceptibility to various degradation processes.

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]acetamide | [2] |

| CAS Number | 86763-47-5 | [2] |

| Molecular Formula | C₁₅H₂₂ClNO₂ | [2] |

| Molecular Weight | 283.80 g/mol | [2] |

| Physical State | Colorless to brown liquid | [1] |

| Water Solubility | 184 mg/L (at 25°C) | [1] |

| Vapor Pressure | 1.1 x 10⁻³ Pa (at 20°C) | [3] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 400-600 mL/g | [3] |

| Soil Half-life (DT₅₀) - Field | 15-30 days (aerobic conditions) | [3] |

| Chirality | Exists as S- and R-enantiomers, with the R-isomer showing higher herbicidal activity. | [2] |

The moderate water solubility and Koc value of propisochlor suggest it has a moderate potential for adsorption to soil organic matter and a relatively low leaching potential.[3] Its defined soil half-life indicates that it is non-persistent in the environment under aerobic conditions.[3][4]

Degradation Pathways: The Transformation of Propisochlor in Soil

The dissipation of propisochlor from soil is a multifaceted process involving both biotic and abiotic mechanisms. Microbial degradation is widely considered the primary route of its breakdown in the soil environment.[5][6]

Biotic Degradation: The Microbial Engine

Soil microorganisms are the primary drivers of propisochlor degradation, utilizing it as a source of carbon and energy.[7] The degradation process is often initiated by key enzymatic reactions. While specific studies on propisochlor are limited, research on the closely related chloroacetanilide herbicide, propachlor, provides significant insights into the likely microbial degradation pathways.

Key microbial players in the degradation of chloroacetanilides include bacteria from the genera Pseudomonas and Acinetobacter.[8] These bacteria have been shown to possess inducible enzymatic systems capable of transforming these herbicides.[8] The initial steps in the microbial degradation of propisochlor are likely to involve dehalogenation, followed by the cleavage of the amide bond and subsequent ring fission.

Two potential microbial degradation pathways for chloroacetanilides, adapted for propisochlor, are proposed below:

Pathway A: Primarily observed in Pseudomonas species [8]

This pathway involves the initial removal of the chlorine atom, followed by sequential degradation of the side chains before cleavage of the aromatic ring.

Caption: Proposed microbial degradation pathway A for propisochlor.

Pathway B: Primarily observed in Acinetobacter species [8]

This pathway also begins with dehalogenation but proceeds through different intermediates involving the aniline moiety.

Caption: Proposed microbial degradation pathway B for propisochlor.

Abiotic Degradation: The Role of Light and Water

While microbial activity is the dominant force, abiotic processes, particularly photolysis and to a lesser extent hydrolysis, contribute to the overall degradation of propisochlor.

-

Photolysis: Propisochlor is susceptible to photodegradation, especially in aqueous environments and on the soil surface when exposed to sunlight.[1][5] The primary photochemical reaction is dechlorination, while the aromatic ring and the amido linkage tend to remain intact.[1] The rate of photolysis is influenced by factors such as light intensity, pH, and the presence of photosensitizing substances in the environment.[1][9]

-

Hydrolysis: The hydrolysis of propisochlor is generally a slower process compared to microbial degradation and photolysis.[5] It is influenced by soil pH, with degradation being more rapid in alkaline conditions.[1]

Factors Influencing the Environmental Fate of Propisochlor

The rate and extent of propisochlor degradation and its mobility in soil are not constant but are influenced by a complex interplay of soil properties and environmental conditions.

-

Soil Organic Matter: Organic matter is a key factor controlling the fate of propisochlor.[7] Higher organic matter content generally leads to increased adsorption, which can reduce its bioavailability for microbial degradation and leaching.[8][10]

-

Soil pH: Soil pH affects both the chemical stability of propisochlor and the activity of soil microorganisms.[7] As mentioned, hydrolysis is more pronounced in alkaline soils.[1] Microbial populations and their enzymatic activities also have optimal pH ranges, thus influencing the rate of biotic degradation.

-

Soil Moisture and Temperature: Microbial activity is highly dependent on moisture and temperature.[11] Optimal conditions for microbial growth will generally lead to faster degradation of propisochlor. Higher temperatures also increase the rates of chemical reactions like hydrolysis.[11]

-

Presence of Other Substances: The presence of materials like crop straw can impact propisochlor's fate. Straw can intercept a portion of the applied herbicide and also influence soil moisture and microbial communities, thereby affecting both its mobility and degradation.[8] Studies have shown that straw can increase the retention of propisochlor in the soil profile.[8][10] Similarly, soil amendments like alginite have been shown to accelerate its degradation.[12]

Experimental Protocols for Studying the Environmental Fate of Propisochlor

A robust understanding of propisochlor's environmental fate relies on well-designed laboratory and field experiments. The following sections outline the principles and key steps for essential studies.

Rationale for Using Radiolabeled Compounds

The use of radiolabeled compounds, typically with ¹⁴C, is a cornerstone of environmental fate studies.[10] This is because it allows for:

-

Accurate Mass Balance: Radiolabeling enables the precise tracking of the applied chemical, ensuring that all fractions (parent compound, metabolites, bound residues, and mineralized CO₂) can be accounted for, providing a complete picture of its fate.[13]

-

Pathway Elucidation: It facilitates the identification and quantification of degradation products, even at very low concentrations, which is crucial for understanding the transformation pathways.[10][13]

-

Reduced Matrix Interference: Detection of radioactivity is highly specific and less prone to interference from complex soil matrices compared to other analytical techniques.[13]

-

Enhanced Sensitivity: Radiometric detection methods often offer lower limits of detection, allowing for the study of environmentally relevant concentrations.[13]

Caption: General workflow for environmental fate studies of propisochlor.

Soil Adsorption/Desorption Study (Following OECD Guideline 106)

This study determines the extent to which propisochlor binds to soil particles, which is critical for predicting its mobility and bioavailability.[12][14]

Objective: To determine the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) of propisochlor in different soil types.

Principle: A known mass of soil is equilibrated with a solution containing propisochlor at a known concentration. After equilibration, the concentration of propisochlor remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference.[15][16]

Step-by-Step Methodology:

-

Soil Selection and Preparation: Select a minimum of five different soil types with varying organic carbon content, clay content, and pH.[14][17] Air-dry the soils and sieve them to <2 mm. Characterize each soil for its physicochemical properties.

-

Preliminary Test (Tier 1): Conduct preliminary experiments to determine the optimal soil-to-solution ratio, the time required to reach adsorption equilibrium, and to check for any abiotic degradation or adsorption to the test vessels.[14][17]

-

Adsorption Isotherm (Tier 3):

-

Prepare a series of aqueous solutions of ¹⁴C-propisochlor in 0.01 M CaCl₂ (to maintain a constant ionic strength) at different concentrations.

-

Add a known volume of each solution to replicate test vessels containing a pre-weighed amount of soil.

-

Agitate the samples on a shaker for the predetermined equilibrium time at a constant temperature (e.g., 20-25°C) in the dark.

-

Centrifuge the samples to separate the soil from the aqueous phase.

-

Analyze an aliquot of the supernatant by Liquid Scintillation Counting (LSC) to determine the equilibrium concentration (Ce) of ¹⁴C-propisochlor.

-

Calculate the amount of propisochlor adsorbed to the soil (Cs) by subtracting the amount in solution from the initial amount.

-

-

Data Analysis: Plot Cs versus Ce to generate the adsorption isotherm. Fit the data to the Freundlich equation (Cs = Kf * Ce^(1/n)) to determine the Freundlich adsorption coefficient (Kf) and the Freundlich exponent (1/n). Calculate Kd and Koc values.

Aerobic Soil Degradation Study (Following OECD Guideline 307)

This study provides the rate of degradation and identifies the major degradation products of propisochlor in soil under aerobic conditions.

Objective: To determine the degradation half-life (DT₅₀) of propisochlor and to identify and quantify its major metabolites in soil.

Step-by-Step Methodology:

-

Soil and Test Substance: Use a characterized soil, typically a sandy loam, with a known microbial biomass. Apply ¹⁴C-propisochlor (labeled in a stable position, e.g., the phenyl ring) uniformly to the soil.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity).[18] Maintain aerobic conditions by ensuring adequate headspace or a gentle flow of air.

-

Sampling: Collect replicate soil samples at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Analysis:

-

Extract the soil samples with an appropriate solvent mixture (e.g., acetonitrile/water).

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent propisochlor and its metabolites.

-

Identify the metabolites using co-chromatography with reference standards or by spectroscopic techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Determine the amount of non-extractable (bound) residues by combusting the extracted soil and measuring the released ¹⁴CO₂.

-

Trap any evolved ¹⁴CO₂ during the incubation period to quantify mineralization.

-

-

Data Analysis: Plot the concentration of propisochlor over time and use appropriate kinetic models (e.g., first-order kinetics) to calculate the DT₅₀ value.

Analytical Method: QuEChERS Extraction and UPLC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for the multi-residue analysis of pesticides in complex matrices like soil due to its simplicity, speed, and minimal solvent usage.[3][7][19] Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides the high sensitivity and selectivity required for trace-level quantification.[2][20]

Step-by-Step Methodology:

-

Sample Extraction (QuEChERS):

-

Weigh a representative sample of soil (e.g., 10 g) into a 50 mL centrifuge tube.

-

Add a known volume of water (if the soil is dry) and an appropriate internal standard.

-

Add acetonitrile (e.g., 10 mL) and shake vigorously for 1 minute.

-

Add a salt mixture (e.g., MgSO₄ and NaCl) to induce phase separation and shake again.[4][21]

-

Centrifuge the sample to separate the acetonitrile layer.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and MgSO₄ to remove excess water).[4]

-

Vortex and centrifuge the tube.

-

-

UPLC-MS/MS Analysis:

-

Take the final cleaned-up extract and dilute it with an appropriate mobile phase.

-

Inject the sample into the UPLC-MS/MS system.

-

Typical UPLC Parameters:

-

Typical MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Select at least two specific precursor-to-product ion transitions for each analyte for quantification and confirmation.[23]

-

-

Conclusion: A Holistic View of Propisochlor in the Soil Environment

The environmental fate of propisochlor in soil is a dynamic process governed by its physicochemical properties and a host of environmental factors. While microbial degradation stands out as the principal mechanism of its dissipation, photolysis and hydrolysis also play a role. Its moderate adsorption to soil organic matter suggests a low to moderate risk of leaching into groundwater. A comprehensive understanding of these processes, derived from robust experimental studies following standardized protocols, is paramount for the accurate risk assessment and sustainable use of propisochlor in agriculture. This guide provides the foundational knowledge and methodological framework for researchers and scientists to continue to unravel the complex environmental journey of this important herbicide.

References

- 1. Photolysis behavior of herbicide propisochlor in water media and preliminary analysis of photoproducts under different light sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Determination of Herbicide Propisochlor in Soil, Water and Rice by Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) Method Using by UPLC-ESI-MS/MS | Semantic Scholar [semanticscholar.org]

- 3. [PDF] Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review | Semantic Scholar [semanticscholar.org]

- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iaea.org [iaea.org]

- 11. maff.go.jp [maff.go.jp]

- 12. oecd.org [oecd.org]

- 13. inside.battelle.org [inside.battelle.org]

- 14. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 15. york.ac.uk [york.ac.uk]

- 16. oecd.org [oecd.org]

- 17. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 18. oecd.org [oecd.org]

- 19. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scielo.br [scielo.br]

- 21. unitedchem.com [unitedchem.com]

- 22. mdpi.com [mdpi.com]

- 23. fstjournal.com.br [fstjournal.com.br]

Spectroscopic Analysis of Propisochlor: A Technical Guide for Structural Elucidation

Introduction

Propisochlor, 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(propan-2-yloxymethyl)acetamide, is a selective, pre-emergence herbicide belonging to the chloroacetamide class.[1] Its efficacy in controlling annual grasses and certain broadleaf weeds relies on the inhibition of very-long-chain fatty acid synthesis, which ultimately disrupts cell division in germinating plants.[2] The precise identification and characterization of this molecule are paramount for quality control, metabolic studies, and environmental monitoring. This technical guide provides an in-depth analysis of Propisochlor using the cornerstone techniques of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data, offering a rationale for the spectroscopic behaviors observed and detailing the experimental protocols necessary to obtain high-fidelity data. The synergistic application of these techniques provides an unambiguous confirmation of the molecular structure of Propisochlor, ensuring scientific rigor for researchers and drug development professionals.

Molecular Structure Overview

The structural features of Propisochlor (C₁₅H₂₂ClNO₂) are key to understanding its spectroscopic signature. The molecule comprises a substituted N-phenylacetamide core with several critical functional groups:

-

A 2-ethyl-6-methyl substituted aromatic ring: This provides distinct signals in both NMR and IR spectroscopy.

-

A tertiary amide linkage: The carbonyl group (C=O) is a strong chromophore in IR spectroscopy.

-

An N-(isopropoxymethyl) group: This unique ether linkage and its associated alkyl protons are readily identifiable in NMR.

-

A chloromethyl group: This reactive moiety is central to its herbicidal activity and produces a characteristic singlet in ¹H NMR and a distinct isotopic pattern in mass spectrometry.

Caption: Molecular Structure of Propisochlor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic environments of ¹H and ¹³C nuclei.

Expertise & Experience: Causality in NMR

The choice of NMR for analyzing Propisochlor is dictated by its ability to resolve complex structural isomers and provide atom-level connectivity. The chemical shift of each nucleus is directly influenced by its local electronic environment. Electronegative atoms like oxygen, nitrogen, and chlorine "deshield" nearby nuclei, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups and distance from electron-withdrawing groups result in shielding, moving signals upfield. The splitting of proton signals (multiplicity) arises from spin-spin coupling between non-equivalent neighboring protons, providing direct evidence of connectivity, a principle governed by the n+1 rule.[3]

Experimental Protocol: ¹H and ¹³C NMR

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of Propisochlor analytical standard in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its well-characterized residual solvent peak. Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[4]

-

¹H NMR Acquisition:

-

Technique: Standard pulse-acquire sequence.

-

Temperature: 298 K (25 °C).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Technique: Proton-decoupled pulse-acquire sequence. This is critical as it collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet, simplifying interpretation.[5]

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of Propisochlor is predicted to show nine distinct signals, each corresponding to a unique proton environment.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Justification |

| Aromatic (Ar-H) | 7.10 - 7.30 | Multiplet | 3H | - | Protons on the tri-substituted benzene ring. |

| N-CH₂-O | 4.80 - 5.00 | Singlet | 2H | - | Methylene protons between N and O are deshielded by both heteroatoms. No adjacent protons to couple with. |

| CO-CH₂-Cl | 4.10 - 4.30 | Singlet | 2H | - | Methylene protons adjacent to the carbonyl and chlorine are strongly deshielded. No adjacent protons. |

| O-CH-(CH₃)₂ | 3.80 - 4.00 | Septet | 1H | ~6.0 | Methine proton is deshielded by oxygen and split by the six equivalent protons of the two methyl groups (n=6, n+1=7). |

| Ar-CH₂-CH₃ | 2.50 - 2.70 | Quartet | 2H | ~7.5 | Methylene protons of the ethyl group, deshielded by the aromatic ring and split by the adjacent methyl group (n=3, n+1=4). |

| Ar-CH₃ | 2.20 - 2.30 | Singlet | 3H | - | Methyl protons attached directly to the aromatic ring. |

| Ar-CH₂-CH₃ | 1.15 - 1.30 | Triplet | 3H | ~7.5 | Terminal methyl of the ethyl group, split by the adjacent methylene group (n=2, n+1=3). |

| O-CH-(CH₃)₂ | 1.05 - 1.20 | Doublet | 6H | ~6.0 | Six equivalent protons of the two isopropyl methyl groups, split by the single methine proton (n=1, n+1=2). |

¹³C NMR Spectral Analysis

Due to molecular asymmetry, all 15 carbon atoms in Propisochlor are expected to be chemically non-equivalent, giving rise to 15 distinct signals in the proton-decoupled ¹³C NMR spectrum.

| Carbon Type | Predicted δ (ppm) | Justification |

| Amide Carbonyl (C=O) | 168 - 172 | Carbonyl carbons are highly deshielded and appear furthest downfield. |

| Aromatic (quaternary) | 135 - 145 | Carbons of the aromatic ring directly bonded to other non-hydrogen atoms (C-N, C-CH₂, C-CH₃). |

| Aromatic (CH) | 125 - 130 | Aromatic carbons bonded to hydrogen. |

| N-CH₂-O | 75 - 85 | Aliphatic carbon deshielded by both adjacent nitrogen and oxygen atoms. |

| O-CH-(CH₃)₂ | 70 - 75 | Methine carbon deshielded by the adjacent oxygen atom. |

| CO-CH₂-Cl | 40 - 45 | Aliphatic carbon strongly deshielded by the carbonyl group and chlorine atom. |

| Ar-CH₂-CH₃ | 23 - 28 | Methylene carbon of the ethyl group, attached to the aromatic ring. |

| O-CH-(CH₃)₂ | 20 - 25 | Equivalent methyl carbons of the isopropyl group. |

| Ar-CH₃ | 17 - 22 | Methyl carbon attached to the aromatic ring. |

| Ar-CH₂-CH₃ | 13 - 16 | Terminal methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: FTIR Analysis

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for its high speed and sensitivity.

-

Sample Preparation: As Propisochlor is a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin capillary film.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is collected first.

-

The sample is then scanned over the mid-IR range (typically 4000 - 600 cm⁻¹).

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance plot.

-

Spectral Interpretation

The IR spectrum of Propisochlor is dominated by absorptions corresponding to its key functional groups. The region below 1400 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of bands unique to the molecule as a whole.[7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic (Ar-H) | Medium |

| 2980 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Strong |

| 1670 - 1650 | C=O Stretch | Tertiary Amide | Strong |

| 1600 & 1475 | C=C Stretch | Aromatic Ring | Medium, Sharp |

| 1250 - 1050 | C-O-C Stretch | Ether | Strong |

| 1200 - 1100 | C-N Stretch | Amide/Amine | Medium |

| 800 - 600 | C-Cl Stretch | Alkyl Halide | Medium-Strong |